molecular formula C12H16O B8612825 (3-Phenylcyclopentyl)methanol

(3-Phenylcyclopentyl)methanol

Cat. No. B8612825
M. Wt: 176.25 g/mol
InChI Key: JQYFKFLYALIOAD-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

Instead of ethyl cis-2-phenylcyclopropanecarboxylate, 3-phenyl-cyclopentanecarboxylic acid methyl ester (1.76 g) was used and treated by the same technique as in Reference Example 23-1(2) to give (3-phenylcyclopentyl)methanol as a colorless oil (1.31 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C@H]2C[C@H]2C(OCC)=O)C=CC=CC=1.C[O:16][C:17]([CH:19]1[CH2:23][CH2:22][CH:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:20]1)=O>>[C:24]1([CH:21]2[CH2:22][CH2:23][CH:19]([CH2:17][OH:16])[CH2:20]2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1[C@@H](C1)C(=O)OCC
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
COC(=O)C1CC(CC1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated by the same technique as in Reference Example 23-1(2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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